![molecular formula C7H11NO2S2 B14909380 (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1,7-dithia-4-azaspiro[44]nonane-3-carboxylic acid is a unique spiro compound characterized by its distinctive spirocyclic structure, which includes sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The sulfur atoms in the spirocyclic structure can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfur or nitrogen functionalities.
Substitution: Esters or amides.
Applications De Recherche Scientifique
(3R)-1,7-dithia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the heteroatoms and functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar ring systems but vary in their chemical properties and reactivity.
Uniqueness: (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO2S2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S2/c9-6(10)5-3-12-7(8-5)1-2-11-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1 |
Clé InChI |
DFOYWPNNFKSLFW-DSEUIKHZSA-N |
SMILES isomérique |
C1CSCC12N[C@@H](CS2)C(=O)O |
SMILES canonique |
C1CSCC12NC(CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



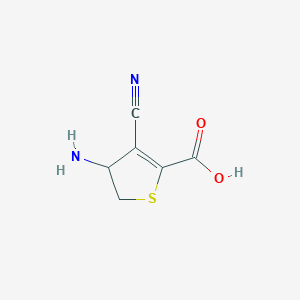
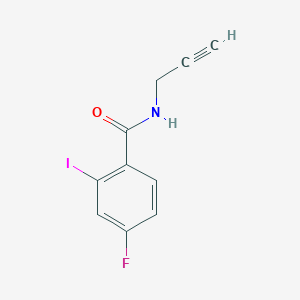
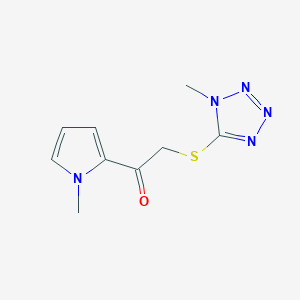

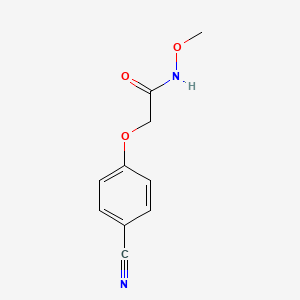
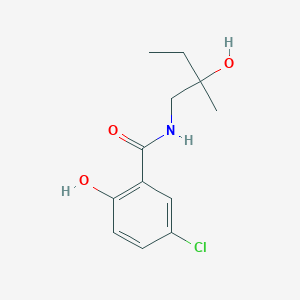
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)


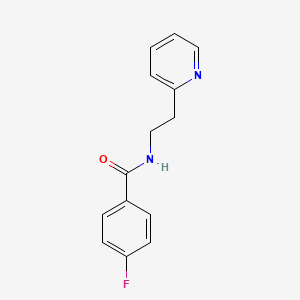

![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
